(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Overview
Description
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, a pyridinyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of 2-acetylpyridine with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction can be represented as follows:
2-Acetylpyridine+DimethylamineBasethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the propenone moiety to a propanol derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of propanol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
- (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
- (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-ol
Uniqueness
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERGHWJEBQNQV-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214157 | |
Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123367-25-9, 66521-54-8 | |
Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123367-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-0ne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the coordination mode of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in the studied gadolinium complex?
A1: The research paper describes the crystal structure of a gadolinium complex containing this compound as a ligand []. The study reveals that the ligand coordinates to the gadolinium ion (Gd3+) in a bidentate fashion. This means that two atoms from the ligand, specifically the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, directly bond to the Gd3+ ion []. This coordination mode, along with the binding of three nitrate anions, results in a ten-coordinate Gd3+ ion within a distorted bicapped square-antiprismatic geometry [].
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